molecular formula C9H8BrN3O B14856637 (5-(2-Bromophenyl)-1,3,4-oxadiazol-2-YL)methanamine

(5-(2-Bromophenyl)-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B14856637
M. Wt: 254.08 g/mol
InChI Key: AMDLWMPMBCYRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-bromobenzohydrazide with formic acid under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cyclization Reactions: Catalysts such as copper(I) bromide (CuBr) and solvents like dimethyl sulfoxide (DMSO) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE involves its interaction with various molecular targets and pathways. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE is unique due to the combination of the bromophenyl group and the oxadiazole ring, which imparts specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C9H8BrN3O/c10-7-4-2-1-3-6(7)9-13-12-8(5-11)14-9/h1-4H,5,11H2

InChI Key

AMDLWMPMBCYRDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CN)Br

Origin of Product

United States

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